Cas no 2246771-83-3 (Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-)

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-, is a boronic ester derivative with significant utility in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity, making it a valuable intermediate for constructing complex aryl-aryl bonds. The fluorine substituent and dimethyl butanamide moiety contribute to its selectivity and functional group compatibility in multi-step syntheses. This compound is particularly advantageous for pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is required. Its high purity and consistent performance under mild reaction conditions make it a reliable choice for advanced synthetic applications.
Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- structure
2246771-83-3 structure
Product Name:Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-
CAS No:2246771-83-3
MF:C18H27BFNO3
MW:335.221288919449
MDL:MFCD32206554
CID:4672476
PubChem ID:139592803
Update Time:2025-05-23

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3,3-dimethylbutanamide
    • N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylbutanamide
    • Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-
    • AKOS037647674
    • D94076
    • 2246771-83-3
    • AS-74454
    • MDL: MFCD32206554
    • Inchi: 1S/C18H27BFNO3/c1-16(2,3)11-15(22)21-14-9-8-12(20)10-13(14)19-23-17(4,5)18(6,7)24-19/h8-10H,11H2,1-7H3,(H,21,22)
    • InChI Key: QDXWYASKKBWVHS-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(B2OC(C)(C)C(C)(C)O2)C=1)NC(CC(C)(C)C)=O

Computed Properties

  • Exact Mass: 335.2068021 g/mol
  • Monoisotopic Mass: 335.2068021 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 335.2
  • Topological Polar Surface Area: 47.6

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl- Pricemore >>

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Additional information on Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-

Butanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethyl-

The compound with CAS No: 2246771-83-3, known as Butanamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. Its structure includes a butanamide backbone and a substituted phenyl group with a fluorine atom and a dioxaborolane moiety. This combination makes it a versatile compound for research and development in fields such as drug discovery and materials science.

The dioxaborolane group in the molecule is particularly interesting due to its boron content and potential for participating in various chemical reactions, including coupling reactions and catalytic processes. Recent studies have highlighted the role of such groups in enhancing the bioavailability of drugs by improving their solubility and stability.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The presence of the fluorine atom at the para position of the phenyl ring suggests that it may play a role in modulating the electronic properties of the molecule, which is crucial for its reactivity in different chemical environments.

One of the most promising applications of this compound is in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for developing new drugs targeting various diseases such as cancer and neurodegenerative disorders. The dioxaborolane group has been shown to facilitate efficient drug delivery systems by acting as a carrier or stabilizer for therapeutic agents.

Moreover, this compound has shown potential in materials science due to its unique electronic properties. The combination of the butanamide group with the substituted phenyl ring creates a molecule that can be used in the development of advanced materials such as polymers and composites with enhanced mechanical and thermal properties.

In recent years, there has been growing interest in using such compounds for energy storage applications. The ability of this molecule to act as an electrolyte additive or catalyst in battery systems has been explored extensively in academic research institutions worldwide.

The synthesis and characterization of this compound have been reported in several peer-reviewed journals, highlighting its stability under various conditions and its compatibility with different chemical reagents. These studies provide valuable insights into its potential uses and limitations.

In conclusion, Butanamide with CAS No: 2246771-83-3 is a multifaceted compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research and development in areas such as drug discovery, materials science, and energy storage solutions.

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